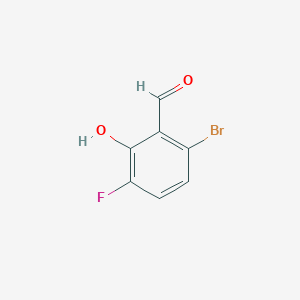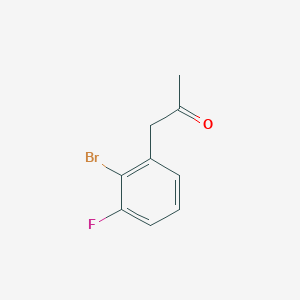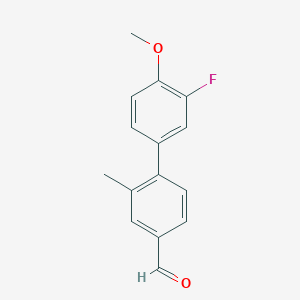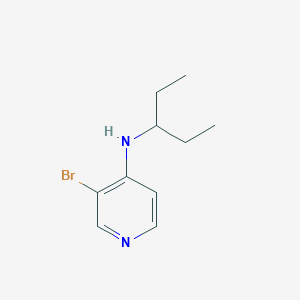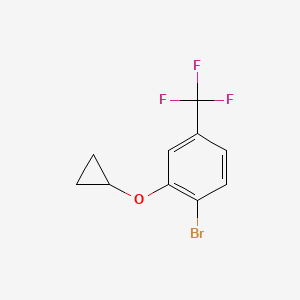
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene
Descripción general
Descripción
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene, commonly referred to as 1-BCTFB, is an organic compound classified as an aromatic halobenzene. It is a colorless liquid with a low boiling point and a pungent odor. It is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds, such as benzene derivatives, play a pivotal role in medicinal chemistry due to their biological activities. While 1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene specifically may not be highlighted, the general class of benzene derivatives, including triazines and benzoxazoles, demonstrates significant pharmacological potential. These compounds have been synthesized and evaluated across various models, showcasing a spectrum of biological activities including antibacterial, antifungal, anti-cancer, antiviral, and antimicrobial properties. The exploration of benzene and its derivatives, therefore, continues to be an area of interest for the development of future drugs due to their potent pharmacological activities (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry and Applications
The study of benzene-1,3,5-tricarboxamides (BTAs) and their importance in supramolecular chemistry highlights the adaptability and utility of benzene derivatives in creating complex structures. BTAs are significant in nanotechnology, polymer processing, and biomedical applications, demonstrating the wide-ranging applications of benzene-based compounds. Their ability to form nanometer-sized rod-like structures through H-bonding and their multivalent nature for biomedical applications underscore the potential of such compounds in advanced scientific research and development (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Effects of Monoterpenes
In the realm of antimicrobial research, the study of monoterpenes like p-Cymene, which shares a structural resemblance with benzene, reveals the broad biological activity of benzene derivatives. These compounds have been extensively investigated for their antimicrobial properties, addressing the urgent need for new substances with antimicrobial effects. This area of study is crucial for treating communicable diseases and combating antimicrobial resistance, demonstrating the importance of benzene derivatives in developing new therapeutic agents (Marchese et al., 2017).
Propiedades
IUPAC Name |
1-bromo-2-cyclopropyloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c11-8-4-1-6(10(12,13)14)5-9(8)15-7-2-3-7/h1,4-5,7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZFBVMUCSFQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



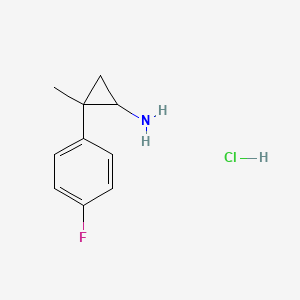
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)
![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)
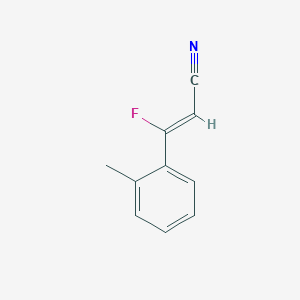
![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)
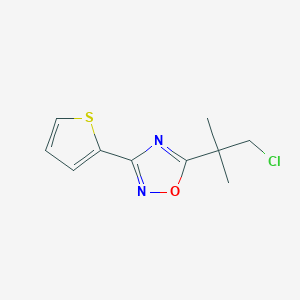
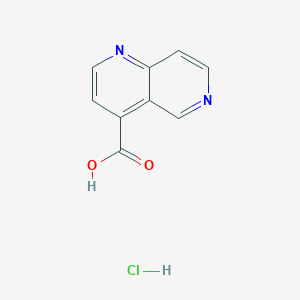
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)
